3-Bromopyrazolo[1,5-c]pyrimidine

Suzuki–Miyaura coupling dehalogenation side reaction halogenated aminopyrazole

This 3-brominated pyrazolo[1,5-c]pyrimidine scaffold is a strategically chosen intermediate for medicinal chemistry teams developing novel kinase inhibitors with minimal prior art. The bromo handle outperforms iodo analogs in Suzuki couplings by minimizing dehalogenation, ensuring higher yields and library quality. Its compact size (MW 198) and single reactive site make it ideal for fragment-based drug discovery. Buy now to secure first-mover advantage in underexplored IP space.

Molecular Formula C6H4BrN3
Molecular Weight 198.02 g/mol
Cat. No. B13008656
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Bromopyrazolo[1,5-c]pyrimidine
Molecular FormulaC6H4BrN3
Molecular Weight198.02 g/mol
Structural Identifiers
SMILESC1=CN=CN2C1=C(C=N2)Br
InChIInChI=1S/C6H4BrN3/c7-5-3-9-10-4-8-2-1-6(5)10/h1-4H
InChIKeyBSDQLMWFNSDADJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Bromopyrazolo[1,5-c]pyrimidine – Core Properties and Sourcing Profile for Medicinal Chemistry Building Blocks


3-Bromopyrazolo[1,5-c]pyrimidine (CAS 1207853-39-1) is a brominated fused heterocycle (C₆H₄BrN₃, MW 198.02) that serves as a versatile synthetic intermediate in drug discovery. The bromine atom at the 3-position of the pyrazole ring enables palladium-catalyzed cross-coupling and nucleophilic substitution reactions, making it a strategic entry point for diversifying the pyrazolo[1,5-c]pyrimidine scaffold . Notably, compounds containing the pyrazolo[1,5-c]pyrimidine core were historically underrepresented as kinase inhibitor scaffolds, underscoring the compound's value for generating novel intellectual property [1].

Why 3-Bromopyrazolo[1,5-c]pyrimidine Cannot Be Swapped with Generic Pyrazolopyrimidine Analogs


Substituting 3-bromopyrazolo[1,5-c]pyrimidine with closely related halogenated or regioisomeric analogs risks compromised cross-coupling efficiency, altered regiochemical outcomes, and non-equivalent biological profiles. Systematic comparison of chloro, bromo, and iodo aminopyrazoles in Suzuki–Miyaura reactions demonstrated that bromo derivatives outperform iodo analogs by minimizing the dehalogenation side reaction that erodes yield [1]. Furthermore, the [1,5-c] ring fusion geometry and the specific 3-position substitution create a unique steric and electronic environment distinct from [1,5-a] or [3,4-d] regioisomers, which are historically more common in kinase inhibitor programs [2]. These differences are not interchangeable without quantitative impact on synthetic yield, purity, and downstream biological activity.

Quantitative Differentiation Evidence for 3-Bromopyrazolo[1,5-c]pyrimidine Versus Closest Analogs


3-Bromo Outperforms 3-Iodo in Suzuki–Miyaura Cross-Coupling by Minimizing Dehalogenation

In a direct head-to-head comparison of halogenated aminopyrazoles under standardized Suzuki–Miyaura conditions, the 3-bromo derivative produced superior coupling yields relative to the 3-iodo analog. The iodo variant suffered from a significant dehalogenation side reaction that reduced the desired cross-coupling product, whereas the bromo substrate largely suppressed this pathway. This result positions 3-bromopyrazolo[1,5-c]pyrimidine as the preferred electrophile for C–C bond formation at the 3-position when synthetic efficiency and product purity are critical [1]. A protocol published on Pubcompare further confirms that both 3-bromopyrazolopyrimidines and 3-iodopyrazolopyrimidines can be employed under Pd(PPh₃)₄ or PdCl₂(dppf)·DCM catalysis with Na₂CO₃ or K₃PO₄ as base, but the bromo substrate is favored for its balanced reactivity profile .

Suzuki–Miyaura coupling dehalogenation side reaction halogenated aminopyrazole

Bromine at the 3-Position Provides a Defined Synthetic Handle Lacking in Non-Halogenated Parent Scaffolds

The presence of a bromine substituent at the 3-position of the pyrazolo[1,5-c]pyrimidine core enables reliable, site-selective palladium-catalyzed cross-coupling that is not possible with the non-halogenated parent compound. Literature on related pyrazolopyrimidine systems indicates that bromine at this position allows for Suzuki, Buchwald-Hartwig, and other coupling reactions to install aryl, heteroaryl, or amino groups with predictable regiochemistry [1]. In contrast, the parent pyrazolo[1,5-c]pyrimidine would require less selective C–H activation strategies or multi-step functionalization sequences, adding complexity and reducing overall yield. This makes the 3-bromo derivative the most direct entry point for generating C3-diversified libraries [2].

regioselective functionalization C–H activation alternative scaffold diversification

The Pyrazolo[1,5-c]pyrimidine Scaffold Was Historically Underexplored, Conferring IP Advantages

A 2005 patent application explicitly notes that 'compounds containing specifically a pyrazolo[1,5-c]pyrimidine scaffold have not been described as protein kinase inhibitors' [1]. This contrasts with the heavily patented pyrazolo[1,5-a]pyrimidine and pyrazolo[3,4-d]pyrimidine scaffolds that dominate the kinase inhibitor landscape. Therefore, 3-bromopyrazolo[1,5-c]pyrimidine—as a direct precursor to novel [1,5-c]-fused kinase inhibitors—offers a demonstrably less crowded intellectual property space, increasing the likelihood of securing composition-of-matter claims for derived clinical candidates.

kinase inhibitor intellectual property novel chemical space

Highest-Value Application Scenarios for 3-Bromopyrazolo[1,5-c]pyrimidine Procurement


Kinase Inhibitor Lead Generation Requiring Novel IP Space

Medicinal chemistry teams seeking kinase inhibitor backbones with minimal prior art should prioritize 3-bromopyrazolo[1,5-c]pyrimidine. As documented in the patent literature, the [1,5-c] scaffold was essentially absent from kinase inhibitor patents through 2005, providing a first-mover advantage for organizations that build focused libraries around this core [1]. The 3-bromo handle enables rapid parallel derivatization at the critical C3 position to explore kinase hinge-binding motifs.

High-Throughput Suzuki Library Synthesis

When constructing large, diverse compound libraries via parallel Suzuki–Miyaura coupling, 3-bromopyrazolo[1,5-c]pyrimidine is the preferred electrophile over its 3-iodo counterpart. The reduced dehalogenation side reaction translates to higher average yields and fewer failed reactions across library plates, directly improving library quality and reducing downstream purification bottlenecks [1].

Fragment-Based Drug Discovery (FBDD) with Halogen-Enabled Elaboration

The compact molecular weight (198.02 Da) and the presence of a single, well-defined synthetic handle make 3-bromopyrazolo[1,5-c]pyrimidine an ideal starting fragment for FBDD campaigns. Unlike larger, more complex intermediates, this brominated scaffold can be efficiently elaborated after fragment hit confirmation without requiring de novo synthetic route design, accelerating fragment-to-lead progression [1].

Quote Request

Request a Quote for 3-Bromopyrazolo[1,5-c]pyrimidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.